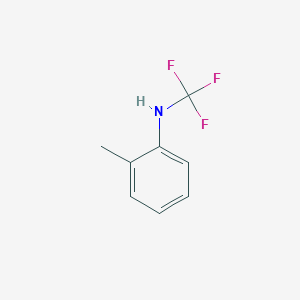

2-methyl-N-(trifluoromethyl)aniline

Description

2-Methyl-N-(trifluoromethyl)aniline is an aromatic amine derivative featuring a methyl group at the ortho position and a trifluoromethyl group attached to the nitrogen atom. This compound is structurally related to flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. Specifically, 2-methyl-N-(trifluoromethyl)aniline derivatives are implicated in the metabolic pathways of flutamide, where bioactivation or detoxification processes modify its pharmacological profile . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methyl group influences steric interactions and electronic effects, making this compound a critical scaffold in medicinal chemistry .

Properties

Molecular Formula |

C8H8F3N |

|---|---|

Molecular Weight |

175.15 g/mol |

IUPAC Name |

2-methyl-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H8F3N/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5,12H,1H3 |

InChI Key |

AJMYOJIRIANARO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Conditions | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Multi-step from 2-chloro-3-trifluoromethylaniline (Patent CN108911989B) | 2-chloro-3-trifluoromethylaniline | Methylthio introduction, sulfonyl chloride reaction, catalytic hydrogenation | Mild temp, Pd/C catalyst, H₂ pressure 4-6 kg/cm² | 70-80% overall | >97% HPLC, >99% GC | Industrially scalable, environmentally friendly | Multi-step, long reaction times |

| Nitration, methylation, reduction (Patent CN117843497A) | Benzotrifluoride | Aromatic nitration, methylation with LDA/butyllithium, reduction | Acid nitration, low temp methylation, Zn/AcOH reduction | Not specified | High (implied) | Uses inexpensive starting material | Toxic reagents, complex conditions |

| Reductive dechlorination (Patent EP0039810A1) | 2-amino-5-chloro-trifluoromethylbenzene | Catalytic hydrogenation | High pressure H₂, Pd/C or Raney Ni | ~78% | High purity | Straightforward hydrogenation | Requires high pressure, specialized equipment |

| Hydrochloride salt reflux (ChemicalBook) | 2,2,2'-trimethyl-3'-trifluoromethyl-propionanilide | Acid reflux, basification, extraction | Reflux 24 h in ethanol/HCl | 98.5% | High | Simple equipment | Long reflux time, starting material availability |

| One-pot trifluoromethylation (RSC report) | Aniline derivatives | Trifluoromethylation using CF₃SO₂Na, PPh₃, AgF | 50 °C, 5 h | 75-82% | High | Mild, one-pot | Less specific for 2-methyl substitution |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for facilitating reactions .

Major Products Formed

Major products formed from these reactions include nitrotrifluoromethylbenzenes, aminotrifluoromethylbenzenes, and other substituted derivatives .

Scientific Research Applications

2-Methyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:

Chemistry: It is used as a reactant in the synthesis of various organic compounds, including analgesics like flunixin.

Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as the NMDA receptor. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more effectively and interact with specific receptors and enzymes . This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Anilines

The position of the trifluoromethyl group significantly impacts biological activity and physicochemical properties:

- 2-(Trifluoromethyl)aniline derivatives (ortho-substituted):

- Exhibit higher biological activity (e.g., anticancer, antimicrobial) and lower cytotoxicity compared to meta- or para-substituted isomers. The ortho effect reduces basicity (pKa) due to steric hindrance, which may limit undesired protonation in physiological environments .

- Example: In calixarene derivatives, 2-(trifluoromethyl)aniline-functionalized compounds (30a, 31a) demonstrated superior activity without increased cytotoxicity .

- 3-(Trifluoromethyl)aniline derivatives (meta-substituted):

- 4-(Trifluoromethyl)aniline derivatives (para-substituted):

Key Data (Table 1):

N-Substituted Derivatives

- N-Methyl-2-(trifluoromethyl)aniline :

Key Data (Table 2):

| Compound | logP | Metabolic Half-life (h) | Cytotoxicity (CC50, μM) | |

|---|---|---|---|---|

| 2-Methyl-N-(trifluoromethyl)aniline | 2.3 | 1.5 | >100 | |

| N-Methyl derivative | 2.8 | 3.2 | >100 | |

| Cyano analogue (CYA) | 3.1 | 4.5 | 45–60 |

Functional Group Variations

- Nitro-Substituted Analogues (e.g., 4-Nitro-3-(trifluoromethyl)aniline): Act as nitric oxide (NO) photo-donors under irradiation, releasing NO with minimal cytotoxicity from photoproducts. This contrasts with 2-methyl-N-(trifluoromethyl)aniline, which lacks photoactive groups .

- Sulfonylurea Derivatives :

- 2-(Trifluoromethyl)aniline-based sulfonylureas (e.g., compound 11) showed potent enzyme inhibition (IC50 = 0.08 μM) due to enhanced electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.